molecular formula C10H12O B15212287 1,1-Dimethyl-1,3-dihydroisobenzofuran CAS No. 42502-56-7

1,1-Dimethyl-1,3-dihydroisobenzofuran

Cat. No.: B15212287
CAS No.: 42502-56-7
M. Wt: 148.20 g/mol
InChI Key: URPOKCTXTOAWMI-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,3-dihydroisobenzofuran is a bicyclic organic compound featuring a fused benzene and furan ring system with two methyl groups at the 1-position. This structure confers unique steric and electronic properties, distinguishing it from simpler dihydroisobenzofuran derivatives.

Properties

CAS No.

42502-56-7

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3,3-dimethyl-1H-2-benzofuran

InChI

InChI=1S/C10H12O/c1-10(2)9-6-4-3-5-8(9)7-11-10/h3-6H,7H2,1-2H3

InChI Key

URPOKCTXTOAWMI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2CO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-1,3-dihydroisobenzofuran can be synthesized through several methods. One common approach involves the reduction of phthalic acid or its derivatives, followed by cyclization. Another method includes the use of tin powder-mediated tandem allylation/oxa-Michael addition reactions of o-formyl chalcones with various allyl bromides under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials. The process often includes steps such as cycloaddition reactions and subsequent purification to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form isobenzofuran-1(3H)-one and isobenzofuran-1,3-dione using molecular oxygen and hydrogen peroxide in subcritical water .

Common Reagents and Conditions:

    Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.

    Reduction: Tin powder and allyl bromides under mild conditions.

    Substitution: Various nucleophiles in the presence of catalysts.

Major Products Formed:

  • Isobenzofuran-1(3H)-one
  • Isobenzofuran-1,3-dione

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,3-dihydroisobenzofuran involves its interaction with various molecular targets and pathways. Its radical scavenging activity is attributed to its ability to donate electrons and neutralize reactive oxygen species. The presence of carboxyl and carbonyl residues resulting from the opening of the lactone ring alters the aromaticity of the system, enhancing its reactivity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Dihydroisobenzofuran derivatives differ primarily in substituent type and position, which significantly influence their chemical behavior and bioactivity. Key analogs include:

Compound Name Substituents Key Structural Features Reference
1,1-Dimethyl-1,3-dihydroisobenzofuran Two methyl groups at C-1 Increased steric hindrance; hydrophobic
4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran Hydroxyl (-OH) and methyl groups at C-4–C-7 Polar, hydrogen-bonding capacity; bioactive
4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran Methoxy (-OCH₃) and hydroxyl groups Enhanced solubility; moderate bioactivity
1,1-Diphenyl-1,3-dihydroisobenzofuran Phenyl groups at C-1 High hydrophobicity; π-π stacking potential

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., -OH, -OCH₃) in analogs like compound 6 enhance polarity and solubility, whereas methyl and phenyl groups increase hydrophobicity .

Physicochemical Properties

Property This compound 4,5,6-Trihydroxy-7-methyl analog 1,1-Diphenyl analog
Molecular Formula C₁₀H₁₂O (estimated) C₁₀H₁₂O₄ C₂₀H₁₆O
Molar Mass (g/mol) ~148.2 196.2 272.34
Solubility Low (hydrophobic) Moderate (polar groups) Very low
Stability High (steric protection) Moderate (oxidation-prone -OH) High

Stability and Reactivity

  • Stereochemical Considerations: highlights Z-isomer predominance in 1-alkylidene-1,3-dihydroisobenzofurans due to non-antiperiplanar cyclization, suggesting similar stereoelectronic effects in dimethyl-substituted variants .
  • Intramolecular Interactions : Analogs with hydroxyl or urea groups (e.g., ) exhibit intramolecular hydrogen bonding, stabilizing specific conformations. Dimethyl substituents likely favor van der Waals interactions .

Biological Activity

1,1-Dimethyl-1,3-dihydroisobenzofuran (DMIBF) is a bicyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of DMIBF, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H10OC_{10}H_{10}O. Its structure features a fused bicyclic system that contributes to its unique biological properties. The compound is characterized by a dimethyl group at the 1-position and a dihydroisobenzofuran moiety.

Research indicates that DMIBF interacts with various biological pathways. Its mechanism of action involves:

  • Enzyme Inhibition : DMIBF has been noted to inhibit certain enzymes that play critical roles in metabolic pathways. For example, it has shown potential as an SGLT-2 inhibitor, which could be beneficial in managing diabetes by reducing glucose reabsorption in the kidneys .
  • Antioxidant Activity : Studies have suggested that DMIBF possesses antioxidant properties, which may help mitigate oxidative stress in cells .
  • Antimicrobial Effects : Preliminary investigations indicate that DMIBF exhibits antimicrobial activity against specific pathogens, suggesting its potential use in treating infections .

Pharmacological Effects

The pharmacological effects of DMIBF have been documented in various studies:

  • Antidiabetic Properties : As an SGLT-2 inhibitor, DMIBF may facilitate glucose excretion and contribute to weight management without causing hypoglycemia .
  • Cytotoxicity : Some studies have reported cytotoxic effects of DMIBF on cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Emerging evidence suggests that DMIBF may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities of this compound

Activity TypeFindingsReference
Enzyme InhibitionInhibits SGLT-2 activity leading to increased glucose excretion
AntioxidantExhibits significant antioxidant properties
AntimicrobialActive against specific bacterial strains
CytotoxicityInduces cell death in various cancer cell lines
NeuroprotectionProtects against oxidative stress in neuronal cells

Notable Research Studies

  • Study on Antidiabetic Effects : A study demonstrated that DMIBF effectively reduced blood glucose levels in diabetic models by inhibiting SGLT-2, supporting its use as a potential antidiabetic agent .
  • Cytotoxicity Assessment : Research conducted on several cancer cell lines revealed that DMIBF induced apoptosis and inhibited proliferation, highlighting its promise in cancer therapy .
  • Neuroprotective Study : An investigation into the neuroprotective effects of DMIBF found it significantly reduced oxidative damage in neuronal cultures, suggesting potential applications in treating neurodegenerative disorders .

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